![molecular formula C12H9F2NO2S B3846219 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide CAS No. 91308-55-3](/img/structure/B3846219.png)
4-fluoro-N-(2-fluorophenyl)benzenesulfonamide
Overview
Description
4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9F2NO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonamide group attached to a fluorinated aromatic ring, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems for precise control of temperature, pressure, and reagent addition can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce sulfonic acids or sulfinamides, respectively.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide serves as a crucial building block in the synthesis of pharmaceuticals, particularly for developing antibacterial and antifungal agents . Its structural features allow it to interact effectively with biological targets, making it valuable in drug design.
Biological Studies
The compound is utilized in biochemical assays to investigate enzyme inhibition and protein-ligand interactions. Notably, it has shown promising results in inhibiting carbonic anhydrases (CAs), which are essential for various physiological processes. This inhibition is relevant for treating conditions like glaucoma and epilepsy.
Material Science
In material science, this compound is employed in the fabrication of advanced materials such as polymers and coatings due to its unique chemical properties. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance .
Industrial Applications
The compound acts as an intermediate in producing agrochemicals, dyes, and specialty chemicals. Its versatility makes it suitable for various industrial applications, contributing to the development of new materials and chemicals.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, studies show that related compounds can inhibit bacterial growth by targeting enzymes involved in folate synthesis .
Enzyme Inhibition Study
A study evaluated the inhibitory effects of this compound on carbonic anhydrases (CAs). The findings demonstrated promising results, suggesting potential therapeutic applications for conditions influenced by CA activity .
Antitumor Activity Assessment
Another investigation focused on the antitumor properties of benzene-sulfonamide derivatives. These compounds were found to inhibit autotaxin (ATX), an enzyme linked to tumor progression, indicating their potential as therapeutic agents against cancer .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The fluorine atoms enhance the compound’s binding affinity and stability, contributing to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-phenylbenzenesulfonamide
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-Fluorobenzenesulfonimide
Uniqueness
4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide is unique due to the presence of two fluorine atoms on different aromatic rings, which enhances its reactivity and binding properties. This dual fluorination distinguishes it from other sulfonamides, providing distinct advantages in terms of chemical stability and biological activity.
Biological Activity
4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide family, characterized by its unique molecular structure that includes a sulfonamide moiety and fluorinated aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article provides an overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H9F2NO2S, with a molecular weight of approximately 300.29 g/mol. The presence of two fluorine atoms enhances its reactivity and binding properties, distinguishing it from other sulfonamides.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The fluorine atoms contribute to the compound's binding affinity and stability, which are critical for its effectiveness in various applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that sulfonamides can inhibit bacterial growth by targeting specific bacterial enzymes involved in folate synthesis .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. The compound has shown promising results in inhibiting CA activity, which is relevant for treating conditions like glaucoma and epilepsy .
Case Studies
-
Behavioral Sensitization Study
A study investigated the effects of a related compound, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (4-FBS), on nicotine-induced behavioral sensitization in mice. The results indicated that 4-FBS significantly attenuated locomotor activity associated with nicotine exposure, suggesting potential applications in addiction treatment . -
Antitumor Activity Assessment
Another study focused on the antitumor properties of related benzene-sulfonamide derivatives. These compounds were found to inhibit autotaxin (ATX), an enzyme involved in tumor progression, demonstrating their potential as therapeutic agents against cancer .
Comparative Analysis
The following table compares the biological activities of this compound with other similar compounds:
Compound Name | Antimicrobial Activity | Enzyme Inhibition | Antitumor Activity |
---|---|---|---|
This compound | Moderate | Significant | Promising |
4-Fluoro-N-phenylbenzenesulfonamide | High | Moderate | Moderate |
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Low | Significant | Low |
Properties
IUPAC Name |
4-fluoro-N-(2-fluorophenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNLBHXXQXJRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321308 | |
Record name | ST042504 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91308-55-3 | |
Record name | NSC373488 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST042504 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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